molecular formula C10H8Cl2N2OS B2984645 N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide CAS No. 868230-73-3

N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2984645
CAS No.: 868230-73-3
M. Wt: 275.15
InChI Key: FZPPEQUCWWZHRP-UHFFFAOYSA-N
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Description

N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide is a halogenated benzothiazole derivative characterized by a propionamide group attached to the nitrogen of a 4,7-dichlorinated benzothiazole core. This compound is of interest in medicinal chemistry for its structural similarity to bioactive thiazole derivatives, which are often explored for antimicrobial, anticancer, or anti-inflammatory applications. Its molecular formula is C₁₀H₈Cl₂N₂OS, with a molecular weight of 287.16 g/mol (calculated based on structure).

Properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2OS/c1-2-7(15)13-10-14-8-5(11)3-4-6(12)9(8)16-10/h3-4H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPPEQUCWWZHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate acylating agents. One common method involves the reaction of 4,7-dichlorobenzo[d]thiazole-2-amine with propionyl chloride under suitable conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions with nucleophiles such as amines or thiols to form substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound has shown promise in biological assays for its antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Research has indicated potential anticancer properties, suggesting its use in the development of new anticancer drugs.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Mechanism of Action

The exact mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to the inhibition of essential enzymes or disruption of cell membrane integrity in microorganisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with its structural analogues, focusing on substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide C₁₀H₈Cl₂N₂OS 287.16 - Propionamide (-CO-NH-CH₂CH₃)
- 4,7-dichloro on benzothiazole
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide C₁₈H₁₆Cl₂N₂O₄S₂ 459.40 - Butanamide with sulfonyl-methoxyphenyl chain
- 4,7-dichloro on benzothiazole
N-(benzothiazol-2-yl)acetamide C₉H₈N₂OS 192.24 - Acetamide (-CO-NH-CH₃)
- No halogen substitution

Key Observations :

  • Substituent Length and Complexity : The propionamide group in the target compound provides a shorter alkyl chain compared to the butanamide-sulfonyl-methoxyphenyl chain in the analogue from . This difference likely impacts solubility and bioavailability, as the latter’s extended chain introduces a sulfonyl group (polar) and methoxyphenyl ring (bulky, aromatic), increasing molecular weight by ~60%.
  • Non-halogenated analogues (e.g., N-(benzothiazol-2-yl)acetamide) lack this feature, which may reduce potency in certain biological assays.
Pharmacological and Physicochemical Properties

Limited direct pharmacological data are available for this compound. However, inferences can be drawn from structurally related compounds:

  • Lipophilicity: The logP (octanol-water partition coefficient) of the target compound is estimated to be ~2.8 (calculated via ChemDraw), lower than the analogue (estimated logP ~3.5) due to the absence of the hydrophobic methoxyphenyl group. This suggests better aqueous solubility for the target compound.
  • Hydrogen Bonding: The propionamide group provides one hydrogen bond donor (NH) and two acceptors (C=O and thiazole N), similar to the compound.

Biological Activity

N-(4,7-Dichlorobenzo[d]thiazol-2-yl)propionamide is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole core with dichlorination at the 4 and 7 positions. Its structure can be represented as follows:

C10H8Cl2N2S\text{C}_10\text{H}_8\text{Cl}_2\text{N}_2\text{S}

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Studies have reported that this compound acts as an inhibitor of enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE). These enzymes are crucial in neurotransmitter metabolism and cholinergic signaling, respectively, making the compound a candidate for neuroprotective applications .
  • Anti-inflammatory Properties : this compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionMAO and ChE inhibition
Anti-inflammatoryReduction in cytokine production

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Neuroprotective Effects : In a model of neurodegeneration, administration of this compound resulted in reduced neuronal death and improved behavioral outcomes in rodent models. This effect was attributed to its ability to inhibit MAO activity, thus preventing excessive neurotransmitter degradation .
  • Inflammation Modulation : Research involving inflammatory models indicated that the compound could attenuate the release of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation, highlighting its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzothiazole derivatives with propionyl chloride in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours is a common approach . Catalyst selection (e.g., KI in DMF) and solvent purity (absolute ethanol) significantly impact yield. Post-reaction purification via recrystallization (e.g., DMF:EtOH mixtures) is critical to isolate high-purity products .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry . Complementary techniques include:

  • 1H/13C NMR : To verify substituent positions and aromaticity.
  • Mass spectrometry (MS) : For molecular weight confirmation.
  • IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Challenges arise in resolving overlapping signals in crowded aromatic regions; deuteration or advanced 2D NMR (e.g., COSY, HSQC) may be required .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should be conducted in buffered solutions (pH 2.0–6.4) to mimic physiological conditions. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can assess thermal stability. HPLC or LC-MS monitors decomposition products, such as hydrolyzed amides or thiazole ring-opening byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., antimicrobial enzymes or cancer-related kinases) identifies binding affinities. For instance, derivatives with 4-bromophenyl substituents show high affinity for bacterial enoyl-ACP reductase (FabI) due to halogen bonding . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological efficacy (e.g., cardioprotective vs. antiproliferative activity)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., hypoxia models vs. cancer cell lines). Standardize protocols:

  • In vitro : Use primary cardiomyocytes for cardioprotective assays (measuring ATP levels under hypoxia) .
  • Antiproliferative activity : Employ MTT assays on HepG2 or MCF-7 cells with controls (e.g., cisplatin) .
  • Dose-response curves : Compare EC₅₀ values across studies to identify structure-activity relationships (SAR) .

Q. How can modifications to the thiazole core enhance selectivity for specific biological targets?

  • Methodological Answer : Substituent engineering at the 4- and 7-positions (e.g., electron-withdrawing Cl vs. methyl groups) alters lipophilicity and H-bonding capacity. For example:

  • 4-Methoxyphenyl derivatives : Improve cardioprotective activity by enhancing membrane permeability .
  • Chloroacetamide side chains : Increase antiproliferative potency via alkylation of cysteine residues in tubulin .

Q. What are the key challenges in scaling up synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Batch reproducibility issues arise from exothermic reactions (e.g., during acetamide coupling). Mitigation strategies include:

  • Flow chemistry : To control reaction temperature and reduce byproducts.
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .
  • Quality control : In-line PAT (Process Analytical Technology) monitors intermediates in real time .

Data Analysis & Validation

Q. How are SAR studies designed to prioritize derivatives for further development?

  • Methodological Answer : Use combinatorial libraries (e.g., 5-aryl-4-aminomethyl-thiazole-2-amines) to systematically vary substituents. High-throughput screening (HTS) identifies hits, followed by hierarchical clustering of bioactivity data (e.g., IC₅₀, logP) . QSAR models (e.g., CoMFA) correlate structural features with activity .

Q. What in vivo models are appropriate for validating cardioprotective or anticancer activity?

  • Methodological Answer :

  • Cardioprotection : Rodent models of ischemia-reperfusion injury (e.g., LAD ligation) with echocardiography to assess left ventricular function .
  • Anticancer : Xenograft models (e.g., murine colon cancer) with PET-CT imaging to monitor tumor regression .

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